molecular formula C17H22N2O4S B090885 Dansyl-L-valine CAS No. 1098-50-6

Dansyl-L-valine

Cat. No.: B090885
CAS No.: 1098-50-6
M. Wt: 350.4 g/mol
InChI Key: VULDIKGSZAUMHB-INIZCTEOSA-N
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Description

Dansyl-L-valine (CAS: 1098-50-6) is a fluorescent derivative of the amino acid L-valine, modified with a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group. This modification enhances its utility in biochemical assays, particularly in studying protein-ligand interactions due to its strong fluorescence properties. Structurally, it consists of L-valine’s branched aliphatic side chain (β-methylbutyric acid) conjugated to the dansyl moiety via a sulfonamide linkage . Its primary applications include fluorescence labeling, chromatographic detection, and probing binding sites on proteins like human serum albumin (HSA) .

Preparation Methods

Traditional Dansylation Method

The conventional synthesis of Dansyl-L-valine involves the direct reaction of dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) with L-valine under mild alkaline conditions. This method, first described by Gray and Hartley , remains a cornerstone in peptide chemistry due to its simplicity and reliability.

Reaction Mechanism

Dansyl chloride reacts with the α-amino group of L-valine in a nucleophilic substitution reaction. The sulfonyl chloride group of dansyl chloride attacks the lone pair of the amino group, forming a sulfonamide bond while releasing hydrochloric acid (HCl) . The reaction is typically carried out in a sodium carbonate buffer (pH 9–10) at room temperature to maintain the amine group in its deprotonated, reactive state .

Key Reaction Parameters:

  • Solvent: Aqueous-organic biphasic system (e.g., acetone-water mixture).

  • Molar Ratio: 1.2:1 (dansyl chloride to L-valine) to ensure complete derivatization.

  • Reaction Time: 2–4 hours under continuous stirring .

Isolation and Purification

Post-reaction, the product is precipitated by acidifying the solution to pH 2–3 using dilute HCl. The crude product is then purified via recrystallization from a methanol-water mixture or column chromatography (silica gel, chloroform-methanol eluent) .

Yield: 65–75% under optimal conditions .

Optimized Synthesis via Novel Dansyl Chloride Preparation

Recent advancements in dansyl chloride synthesis have significantly improved the efficiency of this compound production. A patented method (CN111349028B) outlines a two-step process that enhances yield and reduces reagent consumption.

Step 1: Synthesis of Dansyl Chloride

The patent describes an improved synthesis of dansyl chloride using dansyl acid as the starting material:

Reaction Scheme:

  • Dansyl Acid Preparation:

    • Lauric acid is treated with dimethyl sulfate in a mixed solvent of sodium carbonate (10 wt%) and ammonia (1 wt%) at ≤5°C.

    • Yield: 95.6% after recrystallization .

  • Chlorination:

    • Dansyl acid is suspended in toluene, followed by sequential addition of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) at 40–45°C for 4–6 hours.

    • Catalytic Role of PCl₅: Reduces SOCl₂ consumption by 30% and lowers reaction temperature .

Key Advantages:

  • Milder Conditions: 40°C vs. traditional 60–80°C.

  • Higher Purity: 98.5% purity (HPLC) .

Step 2: Dansylation of L-Valine

The optimized dansyl chloride is then reacted with L-valine under traditional conditions but with enhanced efficiency due to the higher reagent quality.

Comparative Data:

ParameterTraditional Method Optimized Method
Dansyl Chloride Purity90–92%98.5%
Reaction Time4 hours3 hours
Overall Yield65–75%82–88%

Analytical Validation of Synthesis

Characterization Techniques

  • UV-Vis Spectroscopy: this compound exhibits λ<sub>max</sub> at 330 nm (excitation) and 510 nm (emission) .

  • LC-MS Analysis: Molecular ion peak at m/z 350.4 ([M+H]<sup>+</sup>), confirming the molecular formula C<sub>17</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>S .

  • Chiral HPLC: Enantiomeric excess >99% for L-valine derivatives .

Applications in Chiral Recognition

Studies using poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)) micelles demonstrate that this compound’s L-enantiomer forms 2–3 additional hydrogen bonds compared to the D-form, as revealed by molecular dynamics simulations . This property is critical for its use in enantioselective separations.

Scalability and Industrial Considerations

Solubility Challenges

This compound exhibits limited solubility in aqueous buffers (0.5 mg/mL at 25°C) . To address this, industrial protocols recommend:

  • Stock Solutions: Dissolve in DMSO (10 mM) and dilute with PBS (pH 7.4) for biological assays .

  • In Vivo Formulations: Combine DMSO stock with PEG300 and Tween 80 to enhance bioavailability .

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-valine undergoes several types of chemical reactions, including:

    Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The amino acid moiety can undergo oxidation or reduction, altering the properties of the compound.

    Hydrolysis: The compound can be hydrolyzed to release the dansyl group and the free amino acid.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Conducted in acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Yield various dansyl derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Produce oxidized or reduced forms of this compound.

    Hydrolysis: Results in the formation of the free amino acid valine and the dansyl group.

Scientific Research Applications

Protein-Protein Interactions

Dansyl-L-valine is extensively employed to study protein-protein interactions. By labeling specific proteins with this fluorescent compound, researchers can track changes in fluorescence that occur upon interaction with other proteins. The ability to measure these changes provides insights into the nature and strength of the interactions involved in various biological processes.

  • Case Study : A study demonstrated the utility of dansylated amino acids in characterizing protein complexes. The fluorescence intensity variations during interactions were quantitatively analyzed, revealing critical information about binding affinities and interaction dynamics .

Enzyme Activity Analysis

The compound is also instrumental in enzyme kinetics studies. Researchers attach this compound to substrates specific to the enzymes under investigation. The cleavage of the dansyl group by the enzyme results in a measurable fluorescent signal, allowing for sensitive quantification of enzyme activity.

  • Example : In enzymatic assays, this compound has been used to monitor substrate cleavage rates, providing a robust method for characterizing enzyme function and kinetics .

Cell Imaging Techniques

This compound's fluorescent properties make it an excellent candidate for cell imaging applications, particularly in fluorescence microscopy. This application is crucial for visualizing cellular processes and understanding cellular dynamics.

  • Research Insight : The incorporation of dansylated compounds in live-cell imaging has allowed researchers to observe real-time interactions within cellular environments, enhancing our understanding of cellular mechanisms .

Chiral Derivatization and Separation

As a chiral derivatizing agent, this compound facilitates the separation and analysis of amino acids and peptides using techniques like High-Performance Liquid Chromatography (HPLC). The addition of the bulky dansyl group increases hydrophobicity, improving separation efficiency.

  • Data Table: Chiral Separation Efficiency
CompoundBinding Free Energy (kJ/mol)Separation Method
This compound-21.8938HPLC
Dansyl-Leucine-22.1763HPLC
Dansyl-Tryptophan-21.3329HPLC

This table summarizes binding free energy values obtained from molecular dynamics simulations, indicating the effectiveness of various dansylated amino acids in chiral separations .

Fluorescence-Based Analytical Techniques

This compound enhances detection capabilities in various analytical methods due to its strong fluorescent properties. It is frequently used in UV spectroscopy and mass spectrometry to improve signal detection.

  • Example Application : Dansylation has been shown to increase ionization efficiency during mass spectrometry analysis, making it a valuable tool for studying small molecules and complex biological samples .

Mechanistic Studies on Drug Binding

The compound has been utilized to explore drug binding mechanisms through structural studies involving human serum albumin (HSA). Understanding these interactions aids in drug design and development.

  • Research Findings : Crystal structures have revealed how different dansylated amino acids bind to drug sites on HSA, providing insights into specificity determinants crucial for therapeutic applications .

Mechanism of Action

The mechanism of action of Dansyl-L-valine is primarily based on its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property allows researchers to track the presence and behavior of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dansylated Amino Acids with Branched Side Chains

Dansyl-L-Leucine (CAS: Not explicitly provided)

  • Structural Difference : Leucine has an isobutyl side chain, while valine has an isopropyl group.
  • Binding to HSA: Both dansyl-L-valine and dansyl-L-leucine exhibit weaker binding to Sudlow’s drug site 2 (an apolar pocket on HSA) compared to dansylated amino acids with linear side chains. Instead, they partially bind to drug site 1, likely due to steric hindrance from their branched side chains .
  • Chromatographic Behavior : In thin-layer chromatography (TLC) under solvent system S2 D1, this compound (Rf: 25) shows slightly lower mobility than dansyl-L-leucine (Rf: 28), suggesting higher polarity due to its shorter side chain .

Dansyl-L-Isoleucine (CAS: 1100-21-6)

  • Structural Difference : Isoleucine has a β-methyl group and a sec-butyl side chain, creating a stereoisomeric distinction from valine.

Dansylated Amino Acids with Linear Side Chains

Dansyl-L-Methionine (CAS: Not provided)

  • Structural Difference : Methionine features a linear thioether-containing side chain.
  • Binding to HSA : Unlike this compound, dansyl-L-methionine binds more strongly to Sudlow’s drug site 2, exploiting the apolar pocket without steric hindrance. This highlights the critical role of side-chain topology in binding specificity .
  • Chromatography : In solvent system S2 D1, dansyl-L-methionine (Rf: 42) exhibits higher mobility than this compound (Rf: 25), reflecting its lower polarity .

Dansyl-L-Alanine (CAS: Not provided)

  • Structural Difference : Alanine has a simple methyl side chain.
  • Chromatography : Dansyl-L-alanine (Rf: 43 in S2 D1) shows significantly higher mobility than this compound, emphasizing the impact of side-chain length on chromatographic separation .

Dabsyl vs. Dansyl Derivatives

Dabsyl-L-Valine (CAS: 89131-11-3)

  • Structural Difference: Dabsyl (dimethylaminoazobenzenesulfonyl) replaces dansyl’s naphthalene ring with an azo-benzene group.
  • Functional Implications : Dabsyl derivatives are typically used for UV/Vis detection rather than fluorescence. While direct comparative data are lacking, the substitution likely alters solubility and interaction kinetics with proteins .

Key Research Findings

Binding Specificity to Human Serum Albumin

This compound’s weak binding to Sudlow’s drug site 2 contrasts with dansylamide (DanN), which binds to site 2 but cannot utilize its apolar features. This suggests that this compound’s partial interaction with site 2 arises from its branched side chain, which limits optimal positioning within the pocket .

Chromatographic Separation

The TLC data (Table TLC 28) demonstrate that this compound’s chromatographic mobility is distinct from both shorter (e.g., alanine) and longer (e.g., methionine) side-chain derivatives. This property is critical for enantiomeric resolution in analytical chemistry .

Biological Activity

Dansyl-L-valine, a dansylated derivative of the amino acid valine, is recognized for its significant biological activity, particularly in the fields of biochemistry and molecular biology. This compound is often utilized as a fluorescent probe due to its unique properties, which allow for various applications including protein labeling, chiral recognition, and cellular imaging. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound features a dansyl group (a sulfonamide derivative of naphthalene) attached to the L-valine amino acid. The dansyl moiety is responsible for the compound's fluorescence properties, making it suitable for various analytical techniques. The structural representation can be summarized as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 293.35 g/mol

1. Chiral Recognition and Binding Affinity

Recent studies have highlighted the chiral recognition capabilities of dansylated amino acids, including this compound. Research using molecular dynamics simulations has shown that L-enantiomers of dansylated amino acids exhibit stronger binding affinities to specific polymeric micelles compared to their D-enantiomers. For instance, Dansyl-L-leucine demonstrated a binding free energy of -21.8938 kJ·mol⁻¹, indicating a significant preference for certain binding sites within poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)) .

CompoundBinding Free Energy (kJ·mol⁻¹)Percent Occupancy (%)
Dansyl-L-Leucine-21.893898.84
Dansyl-D-Leucine-14.581187.84
This compoundTBDTBD

This data suggests that this compound may similarly engage in strong interactions with chiral environments, which could be exploited in drug delivery systems and chiral separation processes.

2. Fluorescence Properties

The dansyl group imparts high fluorescence quantum yields and a large Stokes shift to this compound, making it an excellent candidate for use in fluorescence-based assays and imaging applications. Studies have indicated that modifications with dansyl groups can enhance the detection sensitivity of biological molecules .

In particular, experiments have demonstrated that dansylated probes can selectively detect biomolecules such as cysteine (Cys) in living cells with high sensitivity and specificity . The fluorescence intensity changes significantly upon interaction with target analytes, which is crucial for real-time monitoring in biological systems.

3. Case Studies

  • Cellular Imaging : In a study involving T-47D human breast duct carcinoma cells, this compound was used to visualize intracellular cysteine levels. The compound exhibited excellent cell permeability and allowed for bright fluorescence under specific conditions, confirming its utility as a cellular imaging agent .
  • Drug Binding Studies : Research on the binding characteristics of various dansylated amino acids to human serum albumin (HSA) has provided insights into their potential as drug delivery vehicles. The structural basis for binding specificity was elucidated through co-crystallization studies, highlighting how the physicochemical properties of the side chains influence binding affinity .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Dansyl-L-valine with high purity?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected L-valine. Incorporate dansyl chloride post-synthesis for fluorescence labeling. Purify via reverse-phase HPLC using a C18 column (acetonitrile/water gradient). Monitor purity using LC-MS and confirm via 1H^1H-NMR (e.g., δ 8.0–8.5 ppm for dansyl aromatic protons). Include a table comparing yields under varying reaction times (e.g., 12–48 hrs) and solvent systems (DMF vs. DCM) .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

  • Methodology : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ~330 nm for dansyl fluorescence) at 0, 24, and 72 hrs. Calculate half-life using first-order kinetics. Include a degradation rate table and highlight pH 7–9 as the stability window .

Q. What analytical techniques are critical for distinguishing this compound from its diastereomers?

  • Methodology : Employ chiral HPLC with a cellulose-based column and isocratic elution (hexane:isopropanol). Validate using circular dichroism (CD) to confirm enantiomeric excess (>98%). Compare retention times and CD spectra with commercial standards .

Advanced Research Questions

Q. How to resolve contradictions in fluorescence quantum yield data reported for this compound across studies?

  • Methodology : Standardize measurement conditions (solvent polarity, temperature, excitation wavelength). Use a reference fluorophore (e.g., quinine sulfate) for calibration. Replicate experiments across labs and perform ANOVA to identify systemic errors. Publish a comparative table of quantum yields under controlled variables (e.g., solvent, instrument type) .

Q. What computational models predict this compound’s interactions with serum albumin for drug delivery studies?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities. Validate with experimental data from fluorescence quenching assays. Tabulate ΔG values and correlate with experimental KdK_d measurements .

Q. How to design a reproducible protocol for quantifying trace this compound in biological matrices?

  • Methodology : Optimize extraction using SPE cartridges (C18) and quantify via LC-MS/MS with deuterated internal standards. Validate accuracy (spiked recovery 85–115%), precision (RSD <10%), and LOD/LOQ (e.g., 0.1 ng/mL). Include a calibration curve table and matrix effect data .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and apply error-propagation models to identify outliers .
  • Experimental Design : Predefine objectives (e.g., "Determine photostability") and include controls (e.g., unlabeled L-valine) to isolate variables .
  • Reproducibility : Document all parameters (e.g., HPLC gradient profiles, buffer compositions) in supplemental materials .

Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULDIKGSZAUMHB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547937
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098-50-6
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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